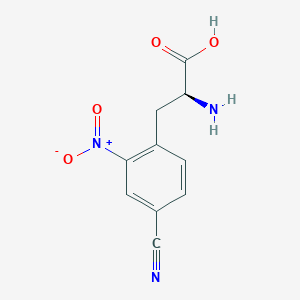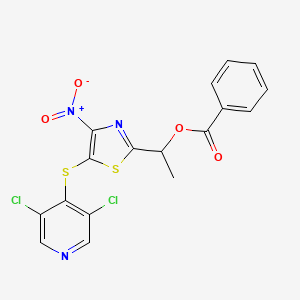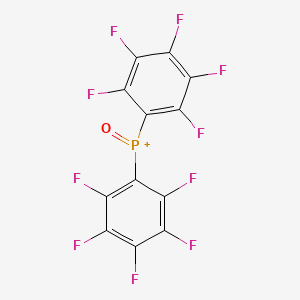
5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and as flavoring agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile typically involves the reaction of 6-methylpyrazine-2,3-dicarbonitrile with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of automated systems also ensures consistent quality and higher efficiency in the production process.
化学反应分析
Types of Reactions
5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazine oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with different functional groups.
科学研究应用
5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- 5-(Methylamino)-6-methylpyrazine-2,3-dicarbonitrile
- 5-(Dimethylamino)-6-methylpyrazine-2,3-dicarbonitrile
- 5-(Ethylamino)-6-chloropyrazine-2,3-dicarbonitrile
Uniqueness
5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in both academic and industrial research.
属性
CAS 编号 |
72112-35-7 |
|---|---|
分子式 |
C9H9N5 |
分子量 |
187.20 g/mol |
IUPAC 名称 |
5-(ethylamino)-6-methylpyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C9H9N5/c1-3-12-9-6(2)13-7(4-10)8(5-11)14-9/h3H2,1-2H3,(H,12,14) |
InChI 键 |
VNAWNPMZKZBEIK-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C(N=C(C(=N1)C#N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)
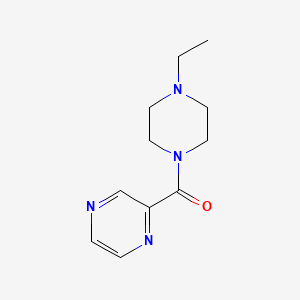
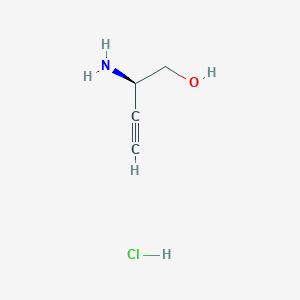
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)

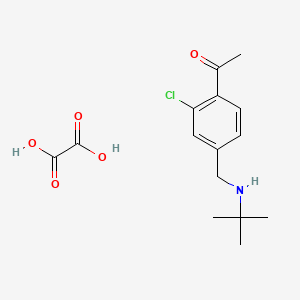
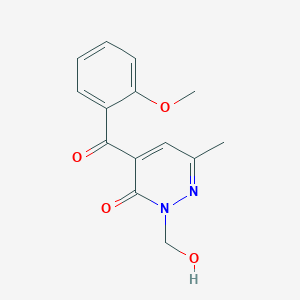

![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
